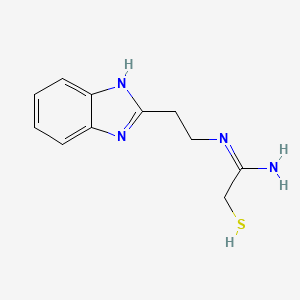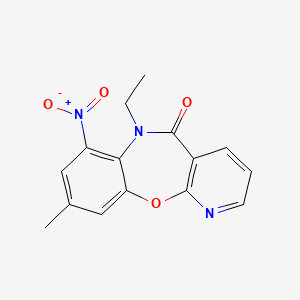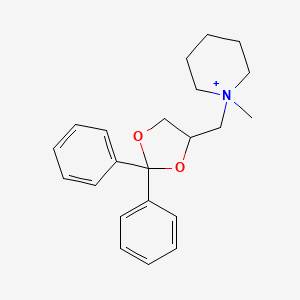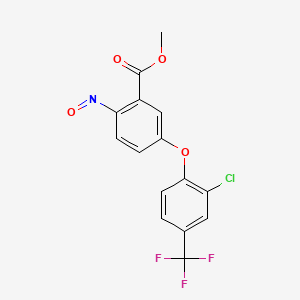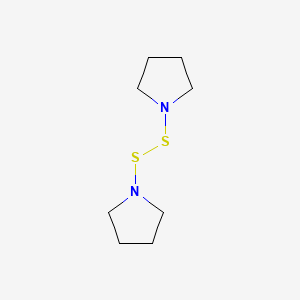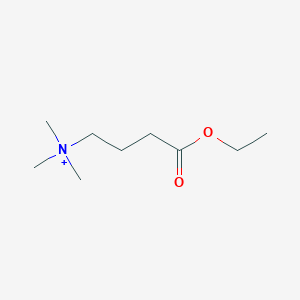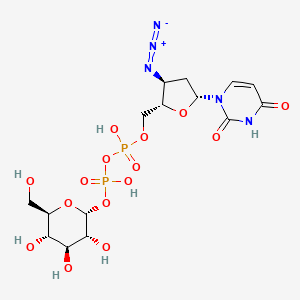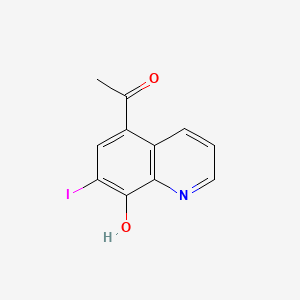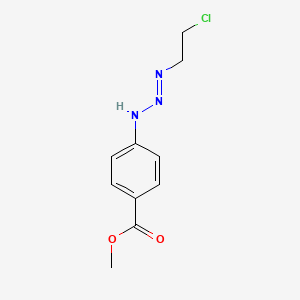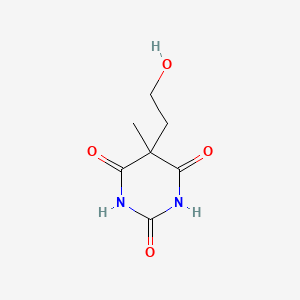
5-(2-Hydroxyethyl)-5-methylpyrimidine-2,4,6(1h,3h,5h)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 85052 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new cancer treatments. NSC 85052 has been studied for its potential therapeutic effects and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 85052 involves multiple steps, each requiring specific reaction conditions. The process typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 85052 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography. Quality control measures are implemented at each stage to ensure the consistency and safety of the compound.
化学反应分析
Types of Reactions
NSC 85052 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out in acidic or basic conditions, depending on the desired outcome.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. These reactions are usually performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents include halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide, potassium carbonate). These reactions often require specific solvents and temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds, ethers, and esters.
科学研究应用
NSC 85052 has a wide range of scientific research applications, including:
Biology: NSC 85052 is studied for its potential effects on biological systems, including its ability to interact with enzymes and other proteins.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer. It is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover new cancer treatments.
Industry: NSC 85052 is used in the development of new materials and chemicals, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of NSC 85052 involves its interaction with specific molecular targets within cells. This compound is known to bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in cancer research, NSC 85052 may inhibit the activity of enzymes involved in cell division, leading to the suppression of tumor growth.
相似化合物的比较
NSC 85052 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
NSC 125973: This compound has a similar structure and is also studied for its potential therapeutic effects in cancer treatment.
NSC 181339-01: Another compound with comparable properties, used in various research applications.
NSC 125973: Known for its role in cancer research, similar to NSC 85052.
The uniqueness of NSC 85052 lies in its specific chemical structure and the particular biological pathways it affects. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
68160-47-4 |
|---|---|
分子式 |
C7H10N2O4 |
分子量 |
186.17 g/mol |
IUPAC 名称 |
5-(2-hydroxyethyl)-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H10N2O4/c1-7(2-3-10)4(11)8-6(13)9-5(7)12/h10H,2-3H2,1H3,(H2,8,9,11,12,13) |
InChI 键 |
BROMZOCIFONCMH-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)NC(=O)NC1=O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


